Product packaging for 1-Chloronaphtho[2,3-b]benzofuran(Cat. No.:)

1-Chloronaphtho[2,3-b]benzofuran

Cat. No.: B11754111
M. Wt: 252.69 g/mol
InChI Key: YNPIRTDONNKWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloronaphtho[2,3-b]benzofuran is a chlorinated derivative of the naphthobenzofuran heterocyclic system. This compound is provided for research and development purposes. Benzofuran and naphthobenzofuran scaffolds are recognized as privileged structures in medicinal chemistry due to their wide presence in biologically active molecules . These scaffolds are known to exhibit a diverse array of pharmacological properties, including serving as a core structure in the development of potential anticancer agents . Research suggests that incorporating specific substituents, such as halogens, at defined positions on the benzofuran core can develop unique structural characteristics that exhibit excellent therapeutic values . The structural motif is also of significant interest in materials science, particularly in the development of organic photovoltaics and other photoelectronic devices, where similar fused-ring systems contribute to high-performance optical properties . Researchers can leverage this chlorinated derivative as a key intermediate or building block for further chemical synthesis or as a candidate for screening in novel therapeutic and material applications. This product is intended for research purposes only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9ClO B11754111 1-Chloronaphtho[2,3-b]benzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9ClO

Molecular Weight

252.69 g/mol

IUPAC Name

1-chloronaphtho[2,3-b][1]benzofuran

InChI

InChI=1S/C16H9ClO/c17-13-6-3-7-14-16(13)12-8-10-4-1-2-5-11(10)9-15(12)18-14/h1-9H

InChI Key

YNPIRTDONNKWJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C=CC=C4Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloronaphtho 2,3 B Benzofuran and Analogues

Strategic Approaches to Naphthobenzofuran (B12659138) Core Construction

The creation of the naphthobenzofuran skeleton, a key structural motif in various biologically significant compounds, has been the subject of extensive research. researchgate.neteurjchem.com These strategies often involve the fusion of a naphthalene (B1677914) ring with a benzofuran (B130515) system.

Intramolecular Cyclization Reactions for Benzofuran and Naphthofuran Formation

Intramolecular cyclization is a powerful and frequently employed strategy for the synthesis of benzofurans and their extended naphtho-analogues. researchgate.net This approach involves the formation of the furan (B31954) ring from a suitably substituted precursor in a single cyclization step.

Acid-catalyzed cyclization represents a direct method for the formation of the furan ring. An acid-promoted, cascade [3+2] annulation strategy has been reported for the synthesis of complex naphtho- and benzofurans. nih.gov This method utilizes an alkoxyfuranylallene intermediate, generated from Z-enoate propargylic alcohols via a Meyer-Schuster rearrangement, which acts as a 1,2-bis-electrophile. This intermediate then reacts with β-naphthols or phenols, serving as 1,3-bis-nucleophiles, to construct the furan ring. nih.gov This metal-free cascade process offers a broad substrate scope. nih.gov

Another approach involves the cyclodehydration of α-aryloxy ketones, which can be catalyzed by acids like polyphosphoric acid (PPA) or milder catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS). youtube.com The choice of catalyst is crucial to avoid polymerization of the furan nucleus, which can occur in strongly acidic media. youtube.com For instance, the synthesis of various multisubstituted benzofurans has been achieved using an Ir(III) catalyst for the cyclodehydration of α-aryloxy ketones.

A one-pot synthesis of benzofurans can also be achieved through the heteroannulation of benzoquinones catalyzed by acetic acid. dtu.dk This method has been used to produce furanylidene-benzofuran and other benzofuran structures. dtu.dk

Starting MaterialsCatalyst/ReagentProductReference
Z-Enoate propargylic alcohols and β-naphtholsAcid (e.g., for Meyer-Schuster rearrangement)Complex naphthofurans nih.gov
α-Aryloxy ketonesIr(III) catalyst, PPA, PPTSMultisubstituted benzofurans
BenzoquinonesAcetic acidFuranylidene-benzofurans dtu.dk

Metal-mediated reactions offer alternative pathways for the construction of the furan ring, often proceeding under milder conditions than traditional acid-catalyzed methods.

Low-Valent Titanium: While specific applications of low-valent titanium in the direct synthesis of 1-Chloronaphtho[2,3-b]benzofuran are not extensively documented, its utility in related reductive coupling reactions is well-established. acs.orgorganic-chemistry.org For example, low-valent titanium reagents, generated in situ, are effective for the reductive coupling of oxo amides to form indoles, a reaction that shares mechanistic similarities with potential furan synthesis strategies. acs.org These reagents can also mediate cross-pinacol type couplings. organic-chemistry.org

Manganese(III) Acetate (B1210297): Manganese(III) acetate is a key reagent for initiating oxidative free-radical cyclizations. wikipedia.orgscripps.eduox.ac.ukmdpi.com It effectively oxidizes enolizable carbonyl compounds to α-oxoalkyl radicals. wikipedia.org These radicals can then undergo intramolecular addition to a carbon-carbon multiple bond to form a new ring. The resulting radical intermediate can be further oxidized, often with the assistance of a co-oxidant like copper(II) acetate, to a carbocation, which can then lead to the final product. wikipedia.org This methodology has been widely applied in the synthesis of natural products containing complex cyclic systems. scripps.edumdpi.com The mechanism of Mn(OAc)₃-based oxidative free-radical additions and cyclizations has been reviewed in detail, covering the electron transfer steps involved in radical generation and subsequent product formation. nih.gov

Metal ReagentReaction TypeKey FeaturesReferences
Low-Valent TitaniumReductive CouplingIn situ generation, mild conditions acs.orgorganic-chemistry.org
Manganese(III) AcetateOxidative Radical CyclizationForms α-oxoalkyl radicals, can be used with co-oxidants wikipedia.orgscripps.eduox.ac.ukmdpi.comnih.gov

Oxidative cyclization provides a powerful route to benzofurans and naphthofurans. A convenient metal-free method involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans. organic-chemistry.org Palladium-catalyzed oxidative annulation of ortho-cinnamyl phenols also yields functionalized 2-benzyl benzo[b]furans. organic-chemistry.org Furthermore, manganese(III) acetate-mediated oxidative radical cyclizations are a well-established method for constructing cyclic structures. mdpi.com

Regioselective synthesis is crucial for controlling the final structure of complex molecules. A cascade [3+2] annulation of β-naphthols with Z-enoate propargylic alcohols provides a regioselective entry to complex naphthofurans. nih.gov This metal-free process demonstrates broad substrate scope. nih.gov Another strategy involves the [4+1] annulation of para-quinone methides and isocyanides, catalyzed by scandium triflate, to produce N-functionalized 2,3-disubstituted benzofuran and naphthofuran derivatives. rsc.org Additionally, oxidant-promoted radical cascade acylation or decarbonylative alkylation of 1,7-dienes with aldehydes allows for the rapid and highly regio- and stereoselective construction of N-containing polycyclic skeletons. rsc.org

Modular Synthesis via Cross-Coupling Strategies

Modular approaches, particularly those involving cross-coupling reactions, offer a versatile and efficient means to construct complex molecules like naphthobenzofurans. These methods allow for the assembly of the target molecule from smaller, readily available building blocks.

Palladium-catalyzed cross-coupling reactions are particularly prominent in benzofuran synthesis. nih.gov For example, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization, yields 2,3-disubstituted benzo[b]furans. organic-chemistry.org A one-pot synthesis of benzofurans can be achieved via the palladium-catalyzed coupling of o-bromophenols with enolizable ketones. dtu.dk

A modular and catalytic methodology has been developed to access 2,5-furan-based phenylene/thiophene oligomers through a one-pot Pd-catalyzed decarboxylative cross-coupling reaction starting from 5-bromofurfural. oregonstate.edu This highlights the power of cross-coupling to build complex architectures around a central furan core.

Coupling StrategyCatalysts/ReagentsKey FeaturesReferences
Sonogashira Coupling/Electrophilic CyclizationPalladium catalystSynthesis of 2,3-disubstituted benzofurans organic-chemistry.org
Enolate ArylationPalladium catalystOne-pot synthesis from o-bromophenols dtu.dk
Decarboxylative Cross-CouplingPalladium catalystModular synthesis of furan-based oligomers oregonstate.edu

One-Pot Synthetic Sequences

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Cascade or tandem reactions are a subset of one-pot processes where a subsequent reaction is triggered by the functionality formed in the previous step.

Cascade Reactions and Tandem Processes

The construction of the naphtho[2,3-b]benzofuran scaffold is amenable to cascade reaction strategies. Such sequences can rapidly build molecular complexity from simpler starting materials. A general and adaptable one-pot synthesis of benzofurans and naphtho[2,3-b]furans has been developed, demonstrating the power of this approach for accessing these core structures. researchgate.net For example, the heteroannulation of benzoquinone derivatives with cyclohexanones can produce benzofuran structures in a one-pot manner catalyzed by acetic acid. dtu.dk

A plausible cascade pathway to a naphthobenzofuran skeleton could begin with the reaction of a substituted phenol (B47542) and an α-haloketone. nih.gov More advanced light-driven protocols have been developed for synthesizing 2,3-dihydrobenzofurans, which can serve as precursors. These reactions can be initiated by the photochemical activity of phenolate (B1203915) anions, leading to a cascade involving radical addition and subsequent intramolecular substitution. nih.govresearchgate.net Similarly, tandem processes involving a 6-endo-dig ring closure mediated by carbon tetrachloride have been used to synthesize highly chlorinated fused heterocycles from ortho-alkynylaldehydes and primary amines. rsc.orgdntb.gov.ua

Table 2: Examples of Cascade/Tandem Reactions for Furan Ring Formation

Reaction Type Starting Materials Key Steps Product Type Reference
Photoinduced Cascade 2-Allylphenol derivatives, α-Iodo sulfones Photochemical radical formation, Atom transfer radical addition (ATRA), Intramolecular nucleophilic substitution (S_N) 2,3-Dihydrobenzofurans nih.gov
Acid-Catalyzed Heteroannulation Benzoquinone, Cyclohexenone [3+2] Heteroannulation, Aromatization Benzofurans dtu.dk

Introduction of Halogen Substituents in Polycyclic Heterocycles

The introduction of halogens, particularly chlorine, onto a polycyclic aromatic system like naphtho[2,3-b]benzofuran is a critical transformation. The halogen can act as a key building block for further modifications via cross-coupling reactions or can directly influence the molecule's properties.

Electrophilic Chlorination Strategies

Electrophilic chlorination is a common method for introducing chlorine onto electron-rich aromatic and heterocyclic rings. The regioselectivity of this reaction is governed by the electronic properties of the substrate. For polycyclic systems, predicting the site of chlorination can be complex. Common electrophilic chlorinating agents include N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and chlorine gas itself. nih.govnih.gov

The development of site-selective chlorination methods is crucial for complex molecules to avoid the formation of isomeric mixtures. nih.gov For some heterocycles, activation of the substrate can direct the chlorination to a specific position. For example, in certain nitrogen heterocycles, activation with trifluoromethanesulfonyl chloride can promote the formation of an enamine tautomer that reacts selectively with electrophilic chlorinating agents. nih.gov While direct electrophilic chlorination of the parent naphtho[2,3-b]benzofuran is not widely reported, strategies developed for other polycyclic systems, like the chlorination of a benzo[b]furan-derived polycyclic phenol with bromine to yield a dibromo-substituted product, suggest that direct halogenation is feasible, though regioselectivity must be carefully controlled. researchgate.net

Halogenation in Fused Ring Systems

Halogenation in fused ring systems presents a significant challenge regarding regioselectivity. nih.gov The outcome of the reaction depends on the interplay between the electronic activation or deactivation of different rings and positions within the molecule. For instance, in 6,5-fused heterocyclic systems, the five-membered ring is often more reactive towards electrophiles than the six-membered ring. nih.gov

Mild and regioselective methods are highly sought after. A method for the C2-bromination of fused azine N-oxides using tosic anhydride (B1165640) and tetra-n-butylammonium bromide has been developed, which shows excellent regioselectivity and could potentially be extended to chlorination using TBACl. nih.gov The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as a solvent has been shown to promote highly regioselective halogenation of arenes and heterocycles with N-halosuccinimides. acs.org The control of regioselectivity is paramount for the synthesis of a specific isomer like this compound, and often requires multi-step synthetic routes involving directing groups or pre-functionalized starting materials rather than direct halogenation of the parent heterocycle. acs.org

Table 3: Reagents for Regioselective Halogenation of Heterocycles

Reagent(s) Substrate Type Selectivity Reference
N-Halosuccinimide / HFIP Arenes & Heterocycles High Regioselectivity acs.org
Ts₂O / TBABr Fused azine N-oxides C2-Bromination nih.gov
TCCA / CH₂Cl₂ 5,6,7,8-Tetrahydroquinoline C8-Chlorination nih.gov

Role of Chlorine as a Stereochemical Auxiliary in Cyclizations

While chlorine is most often installed as a functional group for further reaction or to modulate electronic properties, it can also play a role in directing the stereochemical outcome of reactions. A halogen substituent can influence the conformation of a molecule or an intermediate, thereby favoring the formation of one stereoisomer over another in a subsequent cyclization step.

An example of chlorine's influence can be seen in tandem reactions where both chlorination and cyclization occur. An efficient tandem approach for synthesizing highly chlorinated dihydropyridine (B1217469) fused heterocycles involves a carbon tetrachloride-mediated 6-endo-dig ring closure. rsc.orgdntb.gov.ua In this process, the incorporation of chlorine is an integral part of the cyclization cascade. The specific geometry of the intermediates formed during this tandem process dictates the final stereochemistry of the polycyclic product. Although not a classical chiral auxiliary, the presence and reactivity of the chlorine source (CCl₄) are intrinsically linked to the formation and stereochemical nature of the newly formed rings. While direct evidence for chlorine acting as a stereochemical auxiliary in the synthesis of this compound itself is not prominent in the literature, the principles observed in other complex heterocyclic syntheses suggest that the strategic placement of a chlorine atom could be used to influence the stereochemical course of cyclization precursors.

Green Chemistry Principles in Naphthobenzofuran Synthesis

The ethos of green chemistry, which aims to minimize the environmental impact of chemical processes, provides a framework for developing advanced synthetic methods. The following sections detail the application of these principles to the synthesis of naphthobenzofurans and related compounds.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process, as solvents constitute a significant portion of the waste generated in chemical manufacturing. text2fa.irnih.gov Traditional reliance on volatile and often toxic organic solvents is being challenged by the adoption of greener alternatives. text2fa.ir

In the context of synthesizing benzofuran and naphthobenzofuran scaffolds, research has explored various sustainable solvent systems. While specific studies on this compound are not prevalent, the principles can be extrapolated from the synthesis of analogous structures. Bio-based solvents, derived from renewable resources like biomass, are gaining traction. nih.gov Examples include 2-methyltetrahydrofuran (B130290) (derived from corncobs) and cyclopentyl methyl ether, which offer lower toxicity and easier recovery. youtube.com Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent, and its use in promoting organic reactions, sometimes with the aid of catalysts, is a key area of research. nih.govresearchgate.net For instance, the synthesis of certain heterocyclic compounds has been successfully demonstrated in aqueous media, often leading to simplified workup procedures and reduced waste. nih.gov

Deep eutectic solvents (DESs) and ionic liquids (ILs) are also being investigated as alternative reaction media. text2fa.irnih.gov These solvents have negligible vapor pressure, which mitigates air pollution, and can be designed to have specific solvating properties to enhance reaction rates and selectivity. In the synthesis of some benzofuran derivatives, deep eutectic solvents have been shown to act as both the solvent and a catalyst, streamlining the reaction process. nih.gov

The following table summarizes some sustainable solvents and their potential applications in the synthesis of heterocyclic compounds like naphthobenzofurans.

Solvent/Solvent SystemKey Green FeaturesPotential Application in Naphthobenzofuran Synthesis
WaterNon-toxic, non-flammable, readily availableFacilitating cyclization reactions, often with a phase-transfer or heterogeneous catalyst. nih.gov
2-MethyltetrahydrofuranBio-derived, lower toxicity than THFReplacement for traditional ether solvents in organometallic coupling reactions. youtube.com
Cyclopentyl Methyl EtherLower peroxide formation, high boiling pointAlternative to chlorinated solvents in various synthetic steps. youtube.com
Deep Eutectic Solvents (DESs)Biodegradable, low cost, tunable propertiesCan act as both solvent and catalyst in condensation and cyclization reactions. nih.gov
Ionic Liquids (ILs)Negligible vapor pressure, high thermal stabilityMedia for transition-metal-catalyzed cross-coupling reactions. nih.gov

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption compared to stoichiometric methods. The development of novel catalytic systems is crucial for the sustainable synthesis of complex molecules like this compound.

Transition-metal catalysis, particularly with palladium and copper, has been extensively used in the formation of the benzofuran ring system. nih.gov For example, the Sonogashira coupling of a substituted iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a powerful method for constructing 2-substituted benzofurans. nih.govnih.gov The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is particularly advantageous as it simplifies catalyst recovery and reuse, thereby minimizing waste. nih.gov For instance, silica-supported catalysts have been employed in the synthesis of xanthene derivatives under ultrasound irradiation, a technique that could be adapted for naphthobenzofuran synthesis. nih.gov Gold nanoparticles have also emerged as effective catalysts for various organic transformations and could offer novel reactivity for the synthesis of these fused systems. youtube.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions (ambient temperature and pressure in aqueous media). While specific biocatalytic routes to this compound are yet to be reported, the potential of enzymes to perform specific C-H functionalization or cyclization reactions on precursor molecules represents a promising future direction for green synthesis.

The table below provides examples of catalytic systems used in the synthesis of benzofuran analogues.

Catalyst TypeExample ReactionGreen Advantages
Palladium/CopperSonogashira coupling-cyclization for 2,3-disubstituted benzofurans. nih.govHigh efficiency, broad substrate scope, potential for one-pot procedures.
Heterogeneous (e.g., NH4H2PO4/SiO2)Synthesis of dibenzo[a,j]xanthenes. nih.govEase of separation and catalyst recycling, reduced metal leaching into the product.
Gold NanoparticlesPotential for various organic transformations. youtube.comHigh activity and selectivity, potential for novel reaction pathways.

Conventional heating methods often lead to long reaction times and the formation of byproducts. Energy-efficient techniques such as microwave (MW) irradiation and ultrasound offer significant advantages by dramatically reducing reaction times, increasing yields, and often improving product purity. youtube.com

Microwave-assisted synthesis has been successfully applied to the preparation of various benzofuran and naphthobenzofuran derivatives. nih.govnih.govresearchgate.net The direct heating of the solvent and reactants by microwaves leads to rapid temperature increases and localized superheating, which can accelerate reaction rates by orders of magnitude compared to conventional heating. youtube.com For instance, the one-pot, three-component synthesis of 2,3-disubstituted benzofurans under microwave irradiation has been shown to be highly efficient, providing good to excellent yields in significantly shorter reaction times. nih.govnih.gov

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. This technique has been employed for the synthesis of various heterocyclic compounds, including 2-substituted benzofurans and isoindolinones, often in aqueous or eco-friendly solvent systems. nih.govnih.govnih.gov

The following table compares conventional heating with energy-efficient techniques for the synthesis of benzofuran analogues.

TechniqueTypical Reaction TimeTypical YieldKey AdvantagesExample Application
Conventional HeatingHours to DaysVariableWell-establishedTraditional multi-step synthesis of benzofuranones. researchgate.net
Microwave-AssistedMinutes to HoursOften ImprovedRapid heating, shorter reaction times, higher yields, improved purity. youtube.comOne-pot synthesis of 2,3-disubstituted benzofurans. nih.gov
Ultrasound-AssistedMinutes to HoursOften ImprovedEnhanced mass transfer, can be used at lower bulk temperatures. nih.govOne-pot synthesis of 2-substituted benzofurans. nih.gov

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate minimal waste.

In the context of synthesizing this compound, designing a synthetic route with high atom economy would involve choosing reactions that maximize the incorporation of atoms from the starting materials into the final naphthobenzofuran skeleton. For example, a cycloaddition approach would be more atom-economical than a multi-step synthesis involving protecting groups and stoichiometric reagents that are not incorporated into the final product.

Waste minimization also involves the selection of reagents and reaction pathways that avoid the formation of hazardous byproducts. For instance, catalytic methods are preferable to stoichiometric ones because the catalyst is used in small amounts and can often be recycled. youtube.com Furthermore, one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. nih.gov The development of such streamlined processes for the synthesis of naphthobenzofurans is a key goal for enhancing the sustainability of their production.

Chemical Reactivity and Transformation Mechanisms of 1 Chloronaphtho 2,3 B Benzofuran Derivatives

Reactivity of the Fused Benzofuran (B130515) System

The reactivity of the 1-Chloronaphtho[2,3-b]benzofuran core is a composite of the individual characteristics of its benzofuran and naphthalene (B1677914) components, modified by the presence of the chlorine atom. The benzofuran moiety, in general, is known for its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Reactions

For this compound, the situation is more complex. The chlorine atom at the 1-position is an ortho-, para-directing deactivator for electrophilic attack on the naphthalene ring. However, the powerful activating effect of the furan (B31954) oxygen is likely to direct incoming electrophiles towards the benzofuran part of the molecule. Theoretical studies and experimental evidence on related benzofuran systems suggest that the 2- and 3-positions of the furan ring are the most probable sites for electrophilic attack. stackexchange.com The precise regioselectivity would depend on the specific electrophile and reaction conditions, with a potential competition between substitution on the furan ring and the less activated positions of the naphthalene system.

A regiospecific synthesis of naphtho[2,1-b]benzofurans (an isomeric system) with a substituent at the C6 position has been achieved through an intramolecular 6-endo-dig electrophilic cyclization under acidic conditions, highlighting the utility of electrophilic reactions in building such fused systems. guidechem.comnih.gov

Nucleophilic Substitution Reactions at Chlorinated Centers

The chlorine atom at the 1-position of the naphtho[2,3-b]benzofuran ring system introduces a site for potential nucleophilic aromatic substitution (SNAr). In general, nucleophilic aromatic substitution is challenging on electron-rich aromatic systems unless activated by strong electron-withdrawing groups. masterorganicchemistry.com The reactivity of aryl halides in SNAr reactions typically follows the trend F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in aliphatic systems and is attributed to the high electronegativity of fluorine making the ipso-carbon more electrophilic. youtube.com

For this compound, the fused benzofuran system is not strongly electron-withdrawing, which would suggest a low reactivity towards traditional SNAr reactions. However, the presence of the fused aromatic rings can stabilize the intermediate Meisenheimer complex to some extent. Reactions would likely require harsh conditions or the use of metal catalysis to proceed efficiently. For instance, studies on chloropolyfluoropyridines have shown that the activating influence of a chlorine substituent in nucleophilic aromatic substitution is greatest from the ortho position. rsc.org While not directly comparable, this suggests the position of the chloro group is a critical factor.

Oxidation and Reduction Pathways

The oxidation and reduction of polycyclic aromatic hydrocarbons (PAHs) and their derivatives are significant transformation pathways. researchgate.netnih.govnih.gov For this compound, both the naphthalene and benzofuran moieties can be subject to oxidation or reduction, and the presence of the chlorine atom can influence these processes.

Oxidation: Oxidation of PAHs can lead to the formation of quinones, epoxides, and other oxygenated derivatives. researchgate.netnih.gov The benzofuran ring, being electron-rich, is susceptible to oxidative cleavage. For instance, the oxidation of PAHs can be triggered by photochemical processes, sometimes involving synergistic effects between different PAH molecules. nih.gov The oxidation of 1-chloronaphthalene (B1664548) can lead to chlorinated phthalic acids. Given this, the oxidation of this compound could potentially lead to a mixture of products, including quinones derived from the naphthalene part and ring-opened products from the cleavage of the furan ring.

Reduction: The reduction of PAHs can lead to partially or fully saturated ring systems. nih.gov Catalytic hydrogenation is a common method for such transformations. For this compound, reduction could potentially occur at the naphthalene rings or the furan ring. Reductive dehalogenation (hydrogenolysis of the C-Cl bond) is also a possible reaction pathway, which would yield the parent naphtho[2,3-b]benzofuran. The choice of reducing agent and reaction conditions would be crucial in determining the outcome. For example, the reduction of PAHs in processed foods is a topic of interest to reduce their carcinogenic potential. nih.gov Furthermore, highly reduced dianions of PAHs can exhibit unexpected nucleophilic reactivity. nih.gov

Structural Rearrangements and Ring Transformations

The complex structure of this compound allows for the possibility of various structural rearrangements and ring transformations, leading to novel molecular architectures.

Cascade Rearrangement Mechanisms

Cascade reactions, where a single reaction setup initiates a sequence of transformations, are a powerful tool in organic synthesis. For benzofuran derivatives, various cascade reactions have been developed to construct the core structure or to further functionalize it. nih.govnih.govrsc.orgrsc.orgresearchgate.net These can involve radical cyclizations, nih.gov acid-catalyzed rearrangements, rsc.orgrsc.org or photoinduced processes. nih.gov

While specific cascade rearrangements of this compound are not documented, analogous systems suggest possibilities. For example, a photoinduced cascade reaction of allylphenol derivatives can lead to 2,3-dihydrobenzofurans through a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (SN) process. nih.gov It is conceivable that appropriately substituted this compound derivatives could undergo similar designed cascade sequences to build further complexity.

Ring-Opening and Ring-Contraction Reactions

The furan ring within the benzofuran system is susceptible to ring-opening reactions under various conditions. These can be promoted by base, rsc.org light, or through metal-catalyzed processes. For instance, a base-promoted ring-opening/recyclization of naphthoquinones has been described to construct new heterocyclic systems. rsc.org A photoinduced rearrangement of 4H-chromen-4-one derivatives can lead to substituted naphtho[1,2-b]benzofuran-7(8H)-ones via a process that includes heterocyclic ring opening. nih.gov

The introduction of substituents can dramatically influence the ability of a lactone ring (a related oxygen-containing heterocycle) to undergo ring-opening polymerization, with the position of the substituent being a key factor. rsc.org Similarly, the chloro-substituent and the fused ring system in this compound would be expected to influence the propensity and mechanism of any ring-opening or ring-contraction reactions. Ring-opening polymerization of cyclic chlorophosphazene trimers can be catalyzed by silylium (B1239981) ions at ambient temperature, demonstrating that even stable ring systems can be opened under specific catalytic conditions. nih.gov

Recyclization Processes

Recyclization processes involving the this compound skeleton are not extensively documented in the scientific literature. However, based on the known reactivity of related polycyclic aromatic hydrocarbons and dibenzofurans, it is plausible that this compound could undergo ring-opening and subsequent recyclization under specific and energetic conditions, such as pyrolysis or photolysis. For instance, the furan ring, being a heterocyclic system, can be susceptible to cleavage. Under high temperatures, homolytic cleavage of the C-O bonds could occur, leading to diradical intermediates that might rearrange and cyclize to form new carbocyclic or heterocyclic ring systems.

Furthermore, oxidative degradation of the naphthobenzofuran (B12659138) structure could lead to ring-opened intermediates. These intermediates, which may contain functional groups like carboxylic acids or aldehydes, could potentially undergo intramolecular condensation reactions to form new cyclic structures. The presence of the chlorine atom could influence these processes by affecting the electron distribution of the aromatic system and by participating in radical reactions.

Mechanistic Insights into Reaction Pathways

Radical Mechanisms in Chlorinated Furan Formation

The formation of chlorinated furans, including derivatives of this compound, can proceed through radical mechanisms, particularly during combustion processes or under UV irradiation. wikipedia.org Free-radical halogenation is a known pathway for the chlorination of aromatic compounds. youtube.com In the context of this compound, a chlorine radical (Cl•) can abstract a hydrogen atom from the aromatic backbone, generating a naphthobenzofuranyl radical. This radical can then react with molecular chlorine (Cl₂) to yield a dichlorinated product and another chlorine radical, propagating the chain reaction.

The position of further chlorination will be influenced by the stability of the resulting radical intermediate. The presence of the chloro-substituent and the fused benzene (B151609) and furan rings will direct the position of subsequent radical attacks. One-electron oxidation of polycyclic aromatic hydrocarbons can also lead to the formation of radical cations, which are key intermediates in their metabolic activation and binding to DNA. nih.govnih.gov These radical cations can react with nucleophiles to form a variety of products.

Reaction Step Description Key Intermediates
InitiationGeneration of chlorine radicals (e.g., by UV light).Cl•
PropagationAbstraction of a hydrogen atom from the naphthobenzofuran ring by a chlorine radical, followed by reaction of the resulting aryl radical with Cl₂.Naphthobenzofuranyl radical
TerminationCombination of two radical species.-

Role of Intermediates in Reaction Divergence and Selectivity

The intermediates formed during reactions of this compound play a crucial role in determining the final product distribution and the selectivity of the transformation. In electrophilic aromatic substitution reactions, the stability of the carbocation intermediate, often referred to as a sigma complex or arenium ion, dictates the position of the incoming electrophile. For polycyclic aromatic hydrocarbons, electrophilic attack is generally more facile than for benzene, though it can be less selective. The existing chloro-substituent, being an ortho-, para-director, and the electronic effects of the fused furan ring will influence the regioselectivity of further substitutions. libretexts.org

For example, in a nitration reaction, the electrophile (NO₂⁺) will preferentially attack positions that lead to the most stabilized carbocation intermediate. Resonance structures that preserve the aromaticity of the unattacked rings are particularly favorable.

Nucleophilic aromatic substitution can also occur, particularly if the ring is activated by electron-withdrawing groups or under forcing conditions. utexas.eduwikipedia.orglibretexts.org The formation of Meisenheimer complexes as intermediates is characteristic of this reaction type. The stability of these anionic intermediates will govern the reaction pathway and the nature of the final products.

Reaction Type Key Intermediate Factors Influencing Selectivity
Electrophilic Aromatic SubstitutionArenium ion (Sigma complex)Stability of the carbocation, electronic effects of substituents, preservation of aromaticity in adjacent rings.
Nucleophilic Aromatic SubstitutionMeisenheimer complexStability of the anionic intermediate, nature of the leaving group and nucleophile, presence of activating groups.
Radical SubstitutionAryl radicalStability of the radical, steric hindrance.

Influence of pH and Reaction Conditions on Product Formation

The pH of the reaction medium and other conditions such as temperature and solvent can significantly influence the reaction pathways and product distribution in the transformations of this compound and its derivatives. For instance, in aqueous environments, the pH can affect the protonation state of reactants and intermediates. In acidic conditions, the ether oxygen of the furan ring can be protonated, which can facilitate ring-opening reactions or other rearrangements. libretexts.org Acid-catalyzed rearrangements have been observed in related naphthofuran systems. researchgate.net

The cleavage of ethers by strong acids like HBr or HI is a classic example where the reaction mechanism (Sₙ1 or Sₙ2) and the resulting products are dependent on the structure of the ether and the reaction conditions. libretexts.org For aryl alkyl ethers, cleavage typically yields a phenol (B47542) and an alkyl halide. libretexts.org

In the context of photochemical degradation, pH can influence the quantum yield and the nature of the degradation products. researchgate.net The presence of other species, such as photosensitizers or radical scavengers, will also dramatically alter the outcome of photochemical reactions. nih.govnih.gov The choice of solvent can affect the solubility of reactants and the stability of charged intermediates, thereby influencing reaction rates and selectivity. masterorganicchemistry.com

Reaction Condition Influence on Reactivity and Product Formation
pH Affects protonation of the furan oxygen, potentially leading to ring-opening or rearrangement. Can influence the rate of degradation in aqueous photochemical reactions. libretexts.orgresearchgate.net
Temperature Higher temperatures can provide the activation energy for less favorable reaction pathways and can influence the selectivity of reactions. In combustion, temperature dictates the extent of chlorination and fragmentation. nih.gov
Solvent Can influence the solubility of reactants, stabilize charged intermediates, and in some cases, participate in the reaction. masterorganicchemistry.com
Light (Photochemistry) Can initiate radical reactions and lead to degradation products through various pathways, including dechlorination and oxidation. nih.govnih.gov

Theoretical and Computational Chemistry of 1 Chloronaphtho 2,3 B Benzofuran

Electronic Structure Elucidation

Detailed elucidation of the electronic structure of 1-Chloronaphtho[2,3-b]benzofuran through computational methods remains an area open for investigation.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculations for this compound have been reported in the reviewed literature. DFT is a powerful computational tool used to investigate the electronic properties of molecules, including orbital energies, electron density distribution, and molecular geometry. Such calculations would provide valuable insights into the reactivity and spectroscopic behavior of this compound.

High-Level Ab Initio Methods (e.g., Coupled Cluster Theory)

Similarly, there is no evidence of the application of high-level ab initio methods, such as Coupled Cluster (CC) theory, to study this compound. These computationally intensive methods are capable of providing highly accurate electronic structure information, which is crucial for benchmarking results from less computationally demanding methods like DFT.

Energetic Landscape of Reactions

The energetic landscape of reactions involving this compound has not been computationally explored in the available scientific literature.

Activation Energy and Reaction Free Energy Calculations

No studies detailing the activation energies or reaction free energies for chemical transformations involving this compound were found. These calculations are fundamental to understanding reaction kinetics and thermodynamics, predicting reaction pathways, and optimizing reaction conditions.

Bond Dissociation Energy Analysis

A bond dissociation energy (BDE) analysis for this compound is not present in the current body of scientific literature. BDE analysis is critical for predicting the lability of chemical bonds within a molecule and for understanding reaction mechanisms, particularly those involving radical intermediates.

Mechanistic Predictions and Validation through Computational Models

Due to the absence of foundational electronic structure and energetic data, no mechanistic predictions or validations through computational models for reactions involving this compound have been published. Computational modeling plays a pivotal role in elucidating complex reaction mechanisms at a molecular level, and the lack of such studies for this compound indicates a significant area for future research.

Transition State Analysis

The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving a particular molecule. For this compound, transition state analysis would be crucial in predicting its reactivity, stability, and potential synthetic pathways. This would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to locate and characterize the transition state structures for various hypothetical reactions.

Such an analysis would provide critical data, including:

Activation Energies: The energy barrier that must be overcome for a reaction to occur.

Geometric Parameters: Bond lengths and angles of the transition state structure.

Vibrational Frequencies: Imaginary frequencies that confirm the structure as a true transition state.

However, at present, there are no published studies that provide this specific information for this compound.

Adsorption Behavior and Surface Interactions

Understanding how this compound interacts with different surfaces is vital for applications in materials science, catalysis, and environmental science. Computational methods can simulate the adsorption of this molecule onto various substrates, such as metal oxides or graphene, to determine the nature and strength of the surface interactions.

Key parameters that would be investigated in such studies include:

Adsorption Energies: The energy released or absorbed when the molecule adheres to a surface.

Binding Geometries: The preferred orientation and distance of the molecule from the surface.

Electronic Structure Modifications: Changes in the electronic properties of both the molecule and the surface upon adsorption.

Currently, there is a lack of research detailing the adsorption behavior and surface interaction specifics for this compound.

Structure-Property Relationships from Computational Data

Computational chemistry is a powerful tool for elucidating the relationship between the molecular structure of a compound and its macroscopic properties. For this compound, computational data could predict a range of electronic, optical, and chemical properties, guiding its potential applications. The introduction of a chlorine atom and the extended naphthobenzofuran (B12659138) ring system are expected to significantly influence these properties compared to the parent benzofuran (B130515). nih.govnih.gov

A thorough computational investigation would typically generate data such as:

Computed PropertyDescriptionPotential Significance
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and electronic excitation energy.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) A map of the charge distribution around the molecule.Predicts sites for electrophilic and nucleophilic attack.
Polarizability The ease with which the electron cloud of the molecule can be distorted by an external electric field.Relates to non-linear optical properties and intermolecular forces.
Spectroscopic Properties (e.g., UV-Vis) Theoretical prediction of the absorption and emission of light.Aids in the identification and characterization of the compound.

While the general effects of halogenation on the properties of benzofuran derivatives have been discussed in the literature, specific, quantified structure-property relationships derived from computational data for this compound are not available. nih.gov

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide detailed information about the atomic connectivity and functional groups present in 1-Chloronaphtho[2,3-b]benzofuran.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Expected ¹H and ¹³C NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-donating oxygen atom, the electron-withdrawing chlorine atom, and the anisotropic effects of the fused aromatic rings. The protons on the naphthalene (B1677914) and benzene (B151609) rings will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum will display 16 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be spread over a wide range, with carbons bonded to oxygen and chlorine appearing at lower fields.

Advanced techniques such as 2D NMR are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the individual aromatic rings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom. Heteronuclear Multiple Bond Correlation (HMBC) is essential for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the connectivity of the entire fused ring system.

In the context of reaction monitoring, Flow NMR can be utilized to follow the synthesis of this compound in real-time. This technique provides kinetic data and can help in optimizing reaction conditions. Solvent suppression techniques are employed to eliminate large solvent signals that might otherwise obscure the signals of the analyte, particularly when dealing with dilute samples.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H 7.0 - 9.0 110 - 140
Aromatic C-Cl - 125 - 135
Aromatic C-O - 150 - 160
Aromatic Quaternary C - 120 - 155

Note: These are predicted values and the actual experimental values may vary.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₆H₉ClO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of 3:1.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated molecule [M+H]⁺. researchgate.net This provides valuable structural information. The fragmentation of 2-aroylbenzofuran derivatives, for example, often involves the elimination of CO and CO₂ molecules. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of a chlorine radical (•Cl) or hydrogen chloride (HCl), followed by the sequential loss of carbon monoxide (CO) from the furan (B31954) ring. These fragmentation patterns help to confirm the presence of the specific structural motifs within the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Relative Abundance
[M]⁺ C₁₆H₉³⁵ClO 264.0315 ~100%
[M+2]⁺ C₁₆H₉³⁷ClO 266.0285 ~32%

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include aromatic C-H stretching vibrations typically above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and the asymmetric C-O-C stretching of the furan ether linkage around 1250-1050 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Due to its extended π-conjugated system, this compound is expected to be a strong chromophore, absorbing light in the UV and possibly the visible region. The UV-Vis spectrum of the related 2,3-benzofuran shows absorption bands, and the extended conjugation in the naphtho[2,3-b]benzofuran system would likely shift these absorptions to longer wavelengths (a bathochromic shift). researchgate.net

Table 3: Predicted IR and UV-Vis Absorption Data for this compound

Spectroscopic Technique Expected Absorption Corresponding Functional Group/Transition
IR Spectroscopy >3000 cm⁻¹ Aromatic C-H stretch
1600-1450 cm⁻¹ Aromatic C=C stretch
1250-1050 cm⁻¹ Asymmetric C-O-C stretch
800-600 cm⁻¹ C-Cl stretch
UV-Visible Spectroscopy 250-400 nm π → π* transitions

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical techniques are valuable for probing the redox properties of molecules, which is particularly relevant for compounds with extended π-systems like this compound. These methods can provide information on the ease of oxidation and reduction, the stability of the resulting radical ions, and potential applications in electronic materials.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Cyclic Voltammetry (CV) is a primary tool for investigating the electrochemical behavior of a compound. researchgate.net A cyclic voltammogram of this compound would likely show one or more oxidation and reduction peaks, corresponding to the removal or addition of electrons from its molecular orbitals. The potentials of these peaks provide thermodynamic information about the redox processes. By varying the scan rate, the reversibility of these processes can be determined. For many aromatic heterocyclic compounds, the initial oxidation and reduction steps are often quasi-reversible or irreversible due to follow-up chemical reactions of the generated radical ions.

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and can be used to determine the oxidation and reduction potentials with greater accuracy. This is particularly useful for resolving closely spaced redox events.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the interfacial properties of electrode materials and the kinetics of electrochemical processes. scispace.com If this compound were to be used as a component in an organic electronic device, for example, as a film on an electrode, EIS could be used to characterize the properties of this film. researchgate.net The experiment involves applying a small AC voltage and measuring the current response over a range of frequencies. The resulting impedance data, often visualized as a Nyquist plot, can be modeled with an equivalent circuit to determine parameters such as charge transfer resistance and double-layer capacitance. scispace.comresearchgate.net This information is crucial for understanding the performance and stability of electrochemical systems incorporating this molecule.

Chromatographic Separations Coupled with Advanced Detection

The unambiguous identification and quantification of this compound, particularly in complex matrices such as reaction mixtures or environmental samples, necessitate the use of hyphenated analytical techniques. These methods combine the separatory power of chromatography with the specificity of mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS), particularly when employing tandem mass spectrometry (MS/MS), is a powerful tool for the analysis of thermally stable and volatile compounds like this compound. The inherent complexity of isomeric polycyclic aromatic compounds requires high-resolution separation, for which specialized capillary columns are often employed. nih.govshimadzu.com For chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), columns such as a DB-17ms or similar mid-polarity columns can provide effective separation. nih.govresearchgate.net

In the analysis of this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) due to the stability of the aromatic system. nih.gov The isotopic pattern of this molecular ion would be characteristic of a monochlorinated compound, with the [M+2]⁺˙ peak having an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity, which is crucial for differentiating isomers. Collision-induced dissociation (CID) of the precursor molecular ion would likely lead to characteristic fragmentation patterns. For this compound, the primary fragmentation pathways are expected to involve the sequential loss of chlorine (Cl•) and carbon monoxide (CO), which is a common fragmentation for furan-containing compounds. libretexts.org

Table 1: Plausible GC-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment IonFormula of Lost NeutralFragment Ion (m/z)
[C₁₆H₉ClO]⁺˙[M - Cl]⁺Cl[C₁₆H₉O]⁺
[C₁₆H₉ClO]⁺˙[M - CO - H]⁺CO, H[C₁₅H₈Cl]⁺
[C₁₆H₉O]⁺[M - Cl - CO]⁺CO[C₁₅H₉]⁺

This table presents hypothetical fragmentation data based on established fragmentation patterns of related chlorinated and furan-containing polycyclic aromatic compounds.

The method detection limits for similar Cl-PAHs in water samples have been reported in the low nanogram per liter (ng/L) range, demonstrating the high sensitivity of this technique. nih.gov

For less volatile derivatives or for mixtures that are not amenable to the high temperatures of GC, liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is commonly used for the separation of polycyclic aromatic compounds. qub.ac.uk

Direct analysis of some chlorinated benzofurans by LC-MS with atmospheric pressure ionization has been reported as challenging, sometimes necessitating derivatization to achieve amenable ionization. nih.gov However, for a compound like this compound, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) could be effective ionization techniques, as they are well-suited for nonpolar to moderately polar compounds. Electrospray ionization (ESI) may also be applicable, particularly if the analysis is focused on detecting protonated molecules [M+H]⁺. nih.gov

The MS/MS fragmentation of the protonated molecule would likely follow different pathways than those observed in EI-MS. Common fragmentation of protonated benzofuran-type structures involves losses of small molecules. researchgate.net For this compound, fragmentation of the [M+H]⁺ ion could also involve the loss of a chlorine atom or the cleavage of the furan ring.

Table 2: Anticipated LC-MS/MS Parameters for this compound Analysis

ParameterTypical Setting
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Mass Spectrometry
Ionization ModeAPCI or ESI (Positive Ion Mode)
Precursor Ion[M+H]⁺
Monitored TransitionsBased on predicted fragmentation (e.g., loss of Cl, CO)

This table outlines typical starting parameters for developing an LC-MS/MS method for this class of compound.

The development of LC-MS/MS methods for related halogenated compounds has achieved quantification limits at the nanogram-per-liter level, highlighting the potential for sensitive detection of this compound. umb.edu

In-situ and Online Reaction Monitoring Approaches

The transition from traditional batch processing to more controlled and efficient chemical manufacturing is facilitated by Process Analytical Technology (PAT). mt.com PAT involves the use of real-time analytical techniques to monitor and control reaction parameters, ensuring consistent quality and improved understanding of the chemical process.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful PAT tool because it is non-destructive and provides rich structural and quantitative information in real time. magritek.com By integrating an NMR spectrometer with a flow reactor or a batch reactor via a flow cell, it is possible to monitor the concentrations of reactants, intermediates, and products as the reaction progresses. beilstein-journals.orgbeilstein-journals.org

For the synthesis of this compound, which could, for instance, be formed through a cyclization reaction of a chlorinated precursor, ¹H NMR could be used to track the disappearance of signals corresponding to the starting material and the appearance of characteristic aromatic signals of the fused ring system of the product. researchgate.net For example, a key step in the synthesis of naphtho[b]furans is often an intramolecular cyclization. researchgate.net Monitoring the change in specific proton resonances associated with the precursor and the cyclized product allows for the direct observation of reaction kinetics. acs.org

The quantitative nature of NMR allows for the determination of reaction kinetics, the identification of reaction endpoints, and the detection of any side products or short-lived intermediates that might form. magritek.com

The synthesis of a complex molecule like this compound may involve several steps, such as the synthesis of a naphthofuran skeleton followed by a chlorination step, or the cyclization of an already chlorinated precursor. nih.govnih.gov Real-time monitoring of such multistep sequences is essential for process control and optimization. researchgate.net

In a potential multistep synthesis, different PAT tools could be applied at various stages. For a cyclization step, in-situ FTIR or Raman spectroscopy could track the consumption of key functional groups. For a subsequent chlorination step, where a specific degree of chlorination is desired, online chromatography (GC or LC) could periodically sample the reaction mixture to monitor the formation of the monochlorinated product and prevent the overproduction of dichlorinated or other polychlorinated species. nih.gov

The integration of these analytical techniques into an automated system allows for a "self-optimizing" process, where the reaction conditions (e.g., temperature, reagent addition rate) can be adjusted in real-time based on the analytical data to maximize yield and purity. researchgate.net This approach is particularly valuable for managing complex reaction pathways and ensuring the selective formation of the desired isomer of this compound.

Structure Reactivity Relationships in Chlorinated Naphthobenzofuran Systems

Impact of Chlorine Substitution on Electronic Structure and Reactivity

The inductive effect is a through-bond phenomenon arising from the difference in electronegativity between the chlorine atom and the carbon atom to which it is attached. Chlorine is significantly more electronegative than carbon, causing it to withdraw electron density from the aromatic ring system. This electron withdrawal, or -I effect, deactivates the ring, making it less susceptible to electrophilic attack compared to the unsubstituted naphthobenzofuran (B12659138) parent molecule.

Conversely, the resonance effect involves the delocalization of a lone pair of electrons from the chlorine atom into the π-system of the fused rings. This +R effect donates electron density to the aromatic system. While the inductive effect withdraws electron density from all positions, the resonance effect primarily increases electron density at the positions ortho and para to the chlorine atom.

In the case of halogens, the inductive effect is generally stronger than the resonance effect. vedantu.com Consequently, the net result is a deactivation of the aromatic system towards electrophilic substitution. vedantu.comnih.gov However, the resonance effect, though weaker, still plays a crucial role in directing the regioselectivity of any potential reactions. Studies on simpler systems like chlorinated phenols have demonstrated that the position of chlorine substitution significantly impacts oxidation kinetics, with the electron-withdrawing inductive effect generally decreasing the reaction rate. nih.gov

Electronic EffectDescriptionImpact on Naphthobenzofuran Ring
Inductive Effect (-I)Withdrawal of electron density from the ring via the sigma bond due to chlorine's high electronegativity.Overall deactivation of the ring system, making it less nucleophilic.
Resonance Effect (+R)Donation of a lone pair of electrons from the chlorine atom into the aromatic π-system.Increases electron density at positions ortho and para to the C1-Cl bond, counteracting the inductive deactivation at these specific sites.

Regioselectivity and Stereoselectivity in Reactions Governed by Chlorine Presence

The directing influence of the chlorine substituent is paramount in determining the outcome of reactions such as electrophilic aromatic substitution. As established, the chlorine atom in chlorobenzene (B131634) directs incoming electrophiles to the ortho and para positions. doubtnut.com This is because the resonance stabilization of the intermediate carbocation (the sigma complex or Wheland intermediate) is most effective when the electrophile adds to these positions.

For 1-Chloronaphtho[2,3-b]benzofuran, the situation is more complex due to the fused nature of the rings. The parent benzofuran (B130515) moiety typically undergoes electrophilic substitution preferentially at the C2 or C3 position of the furan (B31954) ring, as these positions can effectively stabilize the positive charge of the reaction intermediate. researchgate.netstackexchange.com The chlorine at C1 will exert its directing influence on the naphthalene (B1677914) portion of the molecule. The positions ortho to the C1 chlorine are C2 (on the furan ring) and the hydrogen-bearing carbon at the junction of the two naphthalene rings. The position para to the C1 chlorine is C4.

Therefore, in an electrophilic substitution reaction, a delicate balance exists between the inherent reactivity of the benzofuran system and the directing effect of the chlorine atom. Attack at the C2 position would be favored by both the natural reactivity of the furan ring and the ortho-directing effect of the chlorine. Attack at the C4 position would be favored by the para-directing effect of the chlorine. The precise outcome would likely depend on the specific electrophile and reaction conditions, which influence the balance between electronic and steric factors. High regioselectivity in electrophilic aromatic substitutions is often achieved when there is a significant difference in the stability of the possible sigma-complex intermediates. nih.gov

No specific research detailing the stereoselectivity in reactions of this compound was identified. Stereoselectivity would become a factor in reactions that create a new chiral center, for instance, in addition reactions across the furan double bond or if a substituent with a chiral center is introduced.

Potential Site of Electrophilic AttackGoverning FactorsPredicted Outcome
C2-positionInherent high reactivity of the furan C2 position; Ortho-directing effect from C1-Cl.A highly probable site for electrophilic substitution.
C4-positionPara-directing effect from C1-Cl.A likely site for electrophilic substitution, competing with the C2 position.
Other positionsLess activated by either the fused ring electronics or the chlorine's directing effect.Substitution is less likely compared to C2 and C4.

Influence of Fused Ring System on Chlorinated Center Reactivity

The extensive π-conjugated system of the naphtho[2,3-b]benzofuran core has a profound influence on the reactivity of the C1-Cl bond. This large, planar, and relatively rigid framework can stabilize reactive intermediates through charge delocalization.

In reactions involving the cleavage of the C-Cl bond, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, the stability of the resulting intermediate or transition state is critical. The extended conjugation of the naphtho[2,3-b]benzofuran system can help to delocalize the partial negative charge that develops on the aromatic ring during the rate-determining step of a nucleophilic aromatic substitution (the Meisenheimer complex). This stabilization could potentially make the C1-Cl bond more susceptible to nucleophilic attack than the C-Cl bond in a simpler molecule like chlorobenzene, assuming suitably activating conditions.

Furthermore, the fused ring system provides a defined steric environment around the chlorine atom. While not excessively hindered, the adjacent rings may influence the approach of bulky reagents or catalysts, potentially affecting reaction rates and selectivity. The benzofuran scaffold itself has been identified as a "privileged structure" in medicinal chemistry, indicating that its rigid framework is well-suited for specific binding interactions, a principle that also extends to its interactions with chemical reagents and catalysts. nih.gov

Correlation Between Structural Features and Reaction Pathways

The structural characteristics of this compound suggest several plausible reaction pathways, even in the absence of specific experimental reports. The correlation between the molecule's features and its potential reactivity is key to predicting its chemical behavior.

The presence of the C-Cl bond is a significant feature, opening up reaction pathways common for aryl halides. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds and are widely applicable to aryl chlorides. The synthesis of various benzofuran derivatives often employs such catalytic strategies. nih.gov Therefore, the chlorine at C1 serves as a synthetic handle for further functionalization of the naphthobenzofuran core.

The electron-rich furan ring within the fused system is another reactive site. It can potentially undergo cycloaddition reactions. For example, photochemical cycloaddition is a known reaction pathway for the C2=C3 double bond in some benzofuran derivatives. researchgate.net The extensive aromatic system of the naphthalene portion is prone to electrophilic substitution, with the regioselectivity governed by the factors discussed previously.

Structural FeaturePotential Reaction PathwayRationale
Aromatic C-Cl BondNucleophilic Aromatic SubstitutionPossible under harsh conditions or if additional activating groups are present. The fused ring system can stabilize the intermediate.
Aromatic C-Cl BondPalladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)A common and versatile method for functionalizing aryl halides, allowing for the introduction of new C-C or C-heteroatom bonds.
Electron-rich Furan Ring (C2=C3 bond)Cycloaddition ReactionsThe double bond within the furan ring can participate in pericyclic reactions.
Fused Aromatic SystemElectrophilic Aromatic Substitution (e.g., Nitration, Halogenation)A fundamental reaction of aromatic compounds; regioselectivity will be controlled by the combined directing effects of the oxygen heteroatom and the chlorine substituent.

Applications in Advanced Materials Science Research

Design and Synthesis of Organic Semiconductor Materials

The design and synthesis of novel organic semiconductor materials are at the forefront of research into 1-Chloronaphtho[2,3-b]benzofuran. The fusion of the electron-rich furan (B31954) ring with the extended π-system of naphthalene (B1677914) creates a scaffold with tunable electronic properties. The introduction of a chlorine atom further modifies these properties, influencing factors such as the frontier molecular orbital energy levels and the intermolecular packing in the solid state. These are critical parameters that dictate the performance of organic semiconductor devices.

Synthetic strategies towards naphtho[2,3-b]benzofuran derivatives often involve multi-step processes. A common approach includes the preparation of a boronic acid derivative, such as Naphtho[2,3-b]benzofuran-2-ylboronic acid, which serves as a key intermediate for creating more complex structures for optoelectronic applications. acs.org This intermediate allows for the facile introduction of the naphthobenzofuran (B12659138) moiety into larger conjugated systems, which can act as active layers, hosts, or dopants in various devices. acs.org

The fabrication of thin-film electronic devices, such as organic field-effect transistors (OFETs), is a major driver for the investigation of materials like this compound. researchgate.netroutledge.com The performance of these devices is intrinsically linked to the quality of the semiconductor thin film, including its morphology, crystallinity, and the ordering of the molecules at the interface with the dielectric layer. frontiersin.org

The process of creating these thin films can involve techniques like vacuum deposition or solution-based methods such as printing. google.com For solution-processed devices, the solubility of the organic semiconductor is a crucial factor. The presence of a chlorine atom in this compound can influence its solubility in various organic solvents, which is a key consideration in formulating inks for printable electronics. google.com The goal is to achieve uniform, highly ordered thin films that facilitate efficient charge transport. frontiersin.org

A fundamental property of an organic semiconductor is its ability to transport charge, quantified by its charge carrier mobility. For many fused aromatic systems, the dominant charge carriers are holes, and thus hole mobility is a key performance metric. The molecular structure of this compound, with its extended π-conjugation, is inherently conducive to hole transport.

The chlorine substituent is expected to play a significant role in modulating the charge transport properties. Halogenation can impact the intermolecular π-π stacking, which is a primary pathway for charge hopping between adjacent molecules in a crystal. nih.gov Theoretical studies on related halogenated organic semiconductors have shown that the type and position of the halogen can influence the reorganization energy and the electronic coupling between molecules, both of which are critical parameters governing charge mobility. nih.gov While specific experimental data for the hole mobility of this compound is not widely reported, research on analogous chlorinated polycyclic aromatic hydrocarbons provides insights into the expected effects.

Supramolecular Chemistry and Self-Assembly Processes

The study of how molecules spontaneously organize into larger, ordered structures is the focus of supramolecular chemistry. For this compound, these self-assembly processes are critical for its application in materials science, as the arrangement of molecules in the solid state directly impacts the material's electronic properties. acs.org

The self-assembly of this compound and its derivatives can lead to the formation of functional nanostructures. google.comjyu.fi These can range from one-dimensional nanowires and nanoribbons to two-dimensional sheets. The morphology of these nanostructures is dictated by the intricate balance of non-covalent interactions between the molecules. The ability to control the self-assembly process is a key goal, as it would allow for the bottom-up fabrication of nanoscale electronic components. Research in related fields has demonstrated that porphyrins and other extended aromatic systems can form well-defined nanostructures with potential applications in catalysis and nanoelectronics. nih.gov

The self-assembly of this compound is governed by a variety of non-covalent interactions. These include π-π stacking interactions between the aromatic cores, van der Waals forces, and potentially halogen bonding involving the chlorine atom. google.com

The chlorine atom can participate in various non-covalent interactions, including halogen-π and halogen-halogen interactions, which can significantly influence the crystal packing. acs.org The directionality and strength of these interactions can guide the molecules to adopt specific packing motifs, such as herringbone or slipped-stack arrangements. Understanding and controlling these interactions is crucial for crystal engineering, which aims to design materials with desired solid-state structures and properties. Computational methods are often employed to study these weak interactions and predict the most stable crystal structures. nih.gov

Q & A

Q. What are the primary synthetic strategies for preparing 1-chloronaphtho[2,3-b]benzofuran, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves halogenation of naphtho[2,3-b]benzofuran precursors. For example, chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives (e.g., naphtho[2,3-b]benzofuran-3-ylboronic acid) are also employed to introduce substituents . Key parameters include temperature control (50–80°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and catalyst choice (e.g., Pd(PPh₃)₄). Impurities often arise from incomplete halogenation or side reactions; purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm chlorine integration. For instance, aromatic proton signals in the 7.0–8.5 ppm range indicate fused-ring systems .

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₉ClO, exact mass 252.0342) .

  • X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for confirming regioselectivity in halogenation .

  • UV-Vis Spectroscopy : Reveals π-π* transitions (~300–350 nm) for electronic property analysis .

    TechniqueKey ParameterApplication Example
    NMRChemical shiftSubstituent position
    HRMSExact massMolecular formula
    X-rayBond anglesStructural confirmation

Advanced Research Questions

Q. How does chlorine substitution at the 1-position influence the electronic properties and reactivity of naphtho[2,3-b]benzofuran derivatives?

  • Methodological Answer : Chlorine’s electron-withdrawing effect reduces electron density in the aromatic system, lowering HOMO energy (by ~0.3 eV) and enhancing electrophilic substitution resistance. Computational studies (DFT/B3LYP) show altered frontier molecular orbital distributions, impacting charge transport in organic semiconductors . Experimentally, chlorination increases oxidative stability but reduces solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF) for further functionalization .

Q. How can contradictory reports on the anti-inflammatory vs. cytotoxic activity of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). For example:
  • Anti-inflammatory activity : Observed in RAW 264.7 macrophages at 10–50 µM via TNF-α inhibition (IC₅₀ ~25 µM) .
  • Cytotoxicity : Reported in HeLa cells at >50 µM due to PTP1B inhibition, triggering apoptosis .
    Resolution strategy: Conduct dose-response studies across multiple cell lines, paired with mechanistic assays (e.g., Western blot for PTP1B activity). Use isotopic labeling to track metabolite formation and rule off-target effects .

Q. What strategies optimize the polymerization of this compound into functional materials (e.g., conductive polymers)?

  • Methodological Answer :
  • Monomer Design : Introduce polymerizable groups (e.g., vinyl or ethynyl) at the 4-position via Sonogashira coupling .
  • Catalytic Systems : Use Pd/Cu catalysts for controlled chain growth; optimize solvent (toluene) and temperature (80–100°C) to prevent side reactions .
  • Post-Polymerization Halogenation : Enhance conductivity by doping with iodine vapor .
    Challenges include steric hindrance from the fused-ring system, requiring bulkier ligands (e.g., tri-tert-butylphosphine) to stabilize intermediates .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for this compound derivatives, while others show negligible effects?

  • Methodological Answer : Variations in microbial strain susceptibility and compound solubility are key factors. For example:
  • Gram-positive bacteria : MIC values of 8–16 µg/mL reported for S. aureus due to membrane disruption .
  • Gram-negative bacteria : Poor activity (MIC >128 µg/mL) attributed to outer membrane impermeability .
    Recommendation: Standardize testing using CLSI guidelines, include solubility enhancers (e.g., Tween 80), and compare with positive controls (e.g., ciprofloxacin) .

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